

GS-704277: A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: GS-704277

Cat. No.: B2533007

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For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-704277 is a critical intermediate metabolite of the broad-spectrum antiviral prodrug, Remdesivir (GS-5734). As the direct product of Remdesivir's initial intracellular hydrolysis, **GS-704277** represents a key step in the bioactivation pathway leading to the pharmacologically active nucleoside triphosphate analog. This technical guide provides an in-depth overview of the discovery, synthesis, and key experimental protocols related to **GS-704277**, tailored for researchers and professionals in drug development. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for pivotal experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying processes.

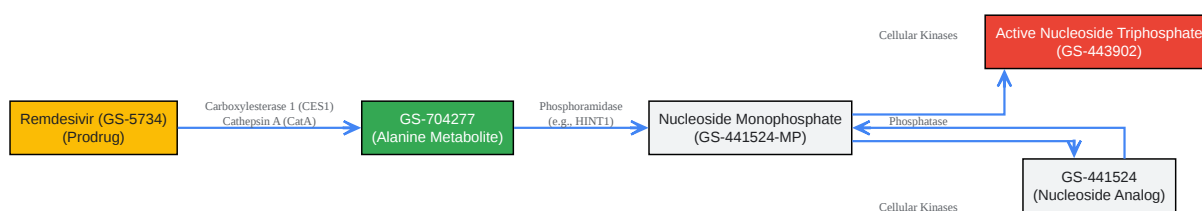
Discovery and Scientific Context

The discovery of **GS-704277** is intrinsically linked to the development of Remdesivir by Gilead Sciences. Remdesivir was identified through a rigorous screening program aimed at discovering potent inhibitors of viral RNA-dependent RNA polymerase (RdRp) for treating infections caused by RNA viruses, such as the Ebola virus and coronaviruses.^[1] The ProTide (prodrug of a nucleotide) strategy was employed for Remdesivir, designing it as a phosphoramidate prodrug of a nucleoside analog (GS-441524) to enhance intracellular delivery.

GS-704277 was identified and characterized during the in vitro and in vivo metabolic studies of Remdesivir. These studies revealed that upon entering a cell, Remdesivir is rapidly metabolized. The first step in this metabolic cascade is the hydrolysis of the ester group in Remdesivir, a reaction catalyzed primarily by carboxylesterase 1 (CES1) and to a lesser extent by cathepsin A (CatA). This hydrolysis leads to the formation of the alanine metabolite, **GS-704277**.^[2] **GS-704277** is then further metabolized to the nucleoside monophosphate, which is subsequently phosphorylated to the active triphosphate form that inhibits viral replication.^[3]

Metabolic Pathway of Remdesivir and the Role of GS-704277

The intracellular conversion of Remdesivir to its active form is a multi-step process. **GS-704277** is the first stable metabolite in this pathway.



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Caption: Intracellular metabolic activation of Remdesivir.

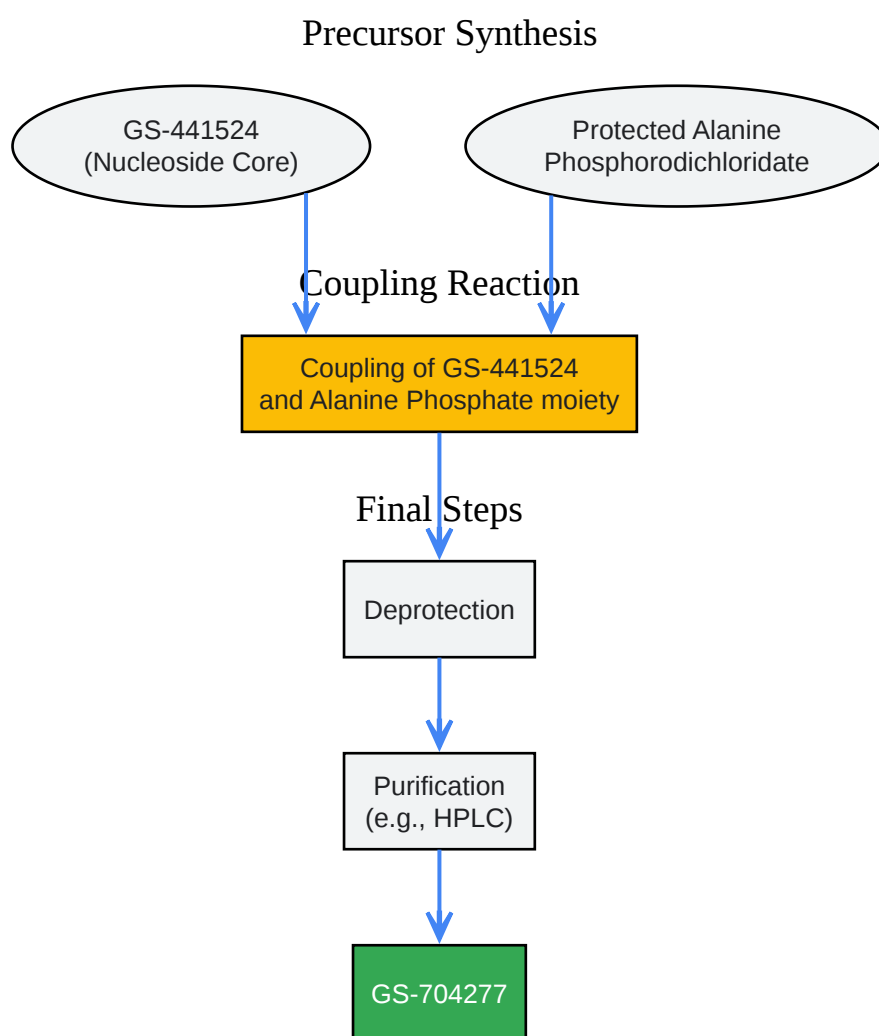
Synthesis of GS-704277

While **GS-704277** is primarily studied as a metabolite of Remdesivir, its chemical synthesis is crucial for obtaining pure standards for analytical and further pharmacological studies. A specific, detailed, and published protocol for the direct synthesis of **GS-704277** is not readily available in the public domain, with many suppliers offering it via "custom synthesis." However, based on the well-documented synthesis of Remdesivir and general principles of phosphoramidate chemistry, a plausible synthetic route can be outlined. This would involve the coupling of the parent nucleoside, GS-441524, with a suitably protected and activated alanine phosphate derivative.

The synthesis of the two key precursors has been described in the literature:

- GS-441524 (the nucleoside core): Synthesized from a protected ribolactone and the pyrrolo[2,1-f][2,4]triazine base.
- Alanine phosphoramidate moiety: Prepared from L-alanine, a phenol, and a phosphorus oxychloride derivative.

A potential synthetic workflow is depicted below.



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Caption: Conceptual workflow for the chemical synthesis of **GS-704277**.

Physicochemical and Pharmacokinetic Properties

GS-704277 is a crystalline solid with defined physicochemical properties. Its pharmacokinetic profile has been characterized in healthy volunteers and patients.

Table 1: Physicochemical Properties of GS-704277

Property	Value	Reference
CAS Number	1911579-04-8	
Molecular Formula	C ₁₅ H ₁₉ N ₆ O ₈ P	
Molecular Weight	442.3 g/mol	
Appearance	Crystalline solid	
Solubility	Soluble in DMSO	
λ _{max}	246 nm	

Table 2: Pharmacokinetic Parameters of GS-704277 in Humans (Single Dose)

Parameter	Value	Population	Reference
T _{max} (h)	~0.75	Healthy Subjects	
C _{max} (ng/mL)	~246	Healthy Subjects	
AUC _{tau} (ng*h/mL)	~462	Healthy Subjects	
Elimination Half-life (h)	~1.3	Healthy Subjects	

Experimental Protocols

The accurate quantification of **GS-704277** in biological matrices is essential for pharmacokinetic and metabolism studies. The following protocol is a representative example of a validated LC-MS/MS method for the determination of **GS-704277** in human plasma.

Quantification of **GS-704277** in Human Plasma by LC-MS/MS

Objective: To determine the concentration of **GS-704277** in human plasma samples.

Materials:

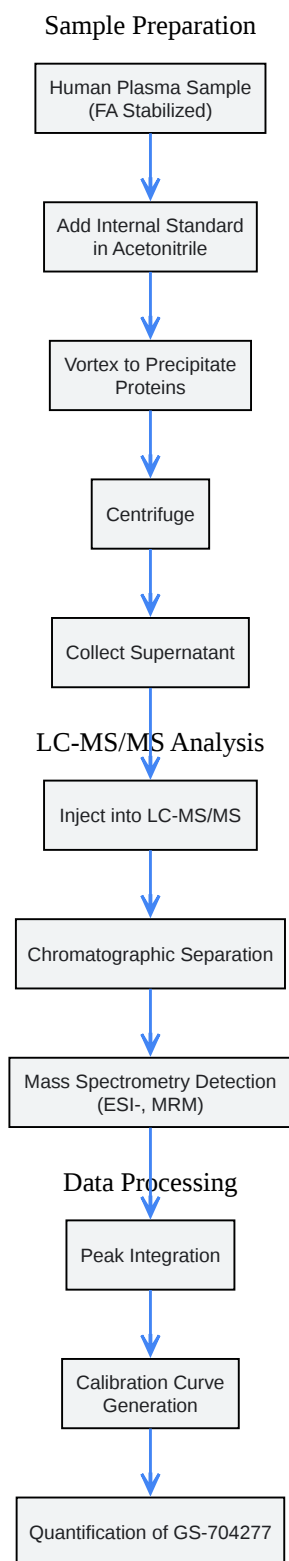
- Human plasma (K2EDTA as anticoagulant)
- **GS-704277** reference standard
- Internal Standard (IS): Isotope-labeled **GS-704277** (e.g., [$^{13}\text{C}_3$]-**GS-704277**)
- Formic acid (FA)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Water, HPLC grade
- Ammonium formate
- Acquity UPLC HSS T3 column (2.1 x 50 mm, 1.8 μm) or equivalent
- Triple quadrupole mass spectrometer

Procedure:

- Sample Preparation (Protein Precipitation):
 - Due to the instability of **GS-704277** in plasma, samples must be stabilized immediately upon collection by treating with diluted formic acid.
 - Thaw plasma samples on ice.
 - To 50 μL of plasma, add 150 μL of ACN containing the internal standard.
 - Vortex for 1 minute to precipitate proteins.

- Centrifuge at 4000 rpm for 5 minutes.
- Transfer the supernatant to a clean 96-well plate for analysis.
- LC-MS/MS Analysis:
 - Chromatographic Conditions:
 - Column: Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm)
 - Mobile Phase A: 10 mM ammonium formate in 5% methanol, pH 2.5
 - Mobile Phase B: 100% Methanol
 - Flow Rate: 0.5 mL/min
 - Gradient: A suitable gradient to ensure separation from other metabolites and endogenous plasma components. A typical run time is around 3-4 minutes.
 - Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Negative Mode
 - Detection: Multiple Reaction Monitoring (MRM)
 - MRM Transition: The specific parent-to-product ion transition for **GS-704277** and its internal standard should be optimized. For **GS-704277** (m/z 441.1 as the parent ion), a characteristic product ion is monitored.
- Quantification:
 - A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
 - The concentration of **GS-704277** in the unknown samples is determined using the linear regression equation of the calibration curve.

Experimental Workflow Diagram



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Caption: Workflow for the quantification of **GS-704277** in plasma.

Conclusion

GS-704277 is a pivotal, albeit transient, metabolite in the bioactivation of Remdesivir. Its discovery has been a direct result of the meticulous characterization of Remdesivir's metabolic fate. While a dedicated, publicly available synthesis protocol for **GS-704277** is not widespread, the principles of phosphoramidate chemistry and the known syntheses of its precursors provide a clear path for its chemical preparation. The analytical methods for its quantification are well-established and robust, enabling detailed pharmacokinetic and drug metabolism studies. This technical guide serves as a comprehensive resource for scientists and researchers, providing the foundational knowledge and experimental details necessary for further investigation of **GS-704277** and its role in antiviral therapy.

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